![molecular formula C15H20N2O3S2 B4666640 N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4666640.png)
N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Overview
Description
N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as CP-544326, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the human platelet-derived growth factor receptor (PDGFR) tyrosine kinase, which plays a critical role in the development and progression of many types of cancer.
Mechanism of Action
N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide works by binding to the PDGFR tyrosine kinase and blocking its activity, thereby inhibiting the downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have potent antitumor activity in vitro and in vivo, with significant reductions in tumor size and increased survival rates in animal models of cancer. It has also been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its high potency and selectivity for the PDGFR tyrosine kinase, which makes it an attractive candidate for the development of targeted cancer therapies. However, one of the limitations of N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the development and application of N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One possibility is the use of N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in combination with other targeted therapies or chemotherapy agents to enhance its antitumor activity. Another possibility is the development of new formulations or delivery methods to improve its solubility and bioavailability. Finally, further research is needed to explore the potential use of N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in other diseases beyond cancer, such as fibrotic disorders or cardiovascular diseases.
Scientific Research Applications
N-cyclopropyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including glioblastoma, non-small cell lung cancer, and pancreatic cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
properties
IUPAC Name |
N-cyclopropyl-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-21-14-7-6-12(22(19,20)16-11-4-5-11)10-13(14)15(18)17-8-2-3-9-17/h6-7,10-11,16H,2-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYAPSDYKZVJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.